molecular formula C6H13N3O B8687312 1-Azido-3,3-dimethylbutan-2-ol CAS No. 157135-73-4

1-Azido-3,3-dimethylbutan-2-ol

Cat. No.: B8687312
CAS No.: 157135-73-4
M. Wt: 143.19 g/mol
InChI Key: HJFYBSIVFGZTKM-UHFFFAOYSA-N
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Description

1-Azido-3,3-dimethylbutan-2-ol is an aliphatic secondary alcohol featuring an azide (-N₃) functional group at the C1 position and two methyl groups at the C3 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of thiourea-based organocatalysts (e.g., bifunctional iminophosphorane catalysts) . Its branched structure and reactive azide group enable participation in click chemistry, Staudinger reactions, and nucleophilic substitutions.

Properties

CAS No.

157135-73-4

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

1-azido-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C6H13N3O/c1-6(2,3)5(10)4-8-9-7/h5,10H,4H2,1-3H3

InChI Key

HJFYBSIVFGZTKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN=[N+]=[N-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Azide Functional Groups

(a) Aromatic Azides
  • 1-Azido-3,5-dimethylbenzene (C₈H₉N₃):

    • Molecular Weight : 147.18 g/mol .
    • Key Differences : Aromatic azides exhibit distinct reactivity due to conjugation with the benzene ring. They are often used in photochemical or thermal decomposition to generate nitrenes, unlike aliphatic azides like 1-azido-3,3-dimethylbutan-2-ol, which may prioritize nucleophilic or cycloaddition reactions.
    • Applications : Intermediate in agrochemicals and pharmaceuticals .
  • 1-Azido-3,3-dimethylbut-1-ene (C₅H₉N₃):

    • Structure : Contains an alkene group adjacent to the azide, enabling [3+2] cycloadditions (e.g., Huisgen reaction) .
    • Key Differences : The alkene moiety allows for regioselective reactivity, contrasting with the alcohol group in 1-azido-3,3-dimethylbutan-2-ol, which may participate in hydrogen bonding or oxidation reactions.
(b) Aliphatic Alcohol Derivatives
  • 2-Ferrocenyl-3,3-dimethylbutan-2-ol (C₁₆H₂₂FeO): Structure: Ferrocenyl group replaces the azide, imparting redox activity . Reactivity: Used in intramolecular Ritter reactions to synthesize ferrocene-fused heterocycles, leveraging the electron-rich ferrocene moiety.
  • 2-Methyl-3-buten-2-ol (C₅H₁₀O):

    • Physical Properties : Boiling point 98–99°C, density 0.824 g/mL .
    • Key Differences : Lacks the azide group but shares branching. Primarily used as a solvent or intermediate in esterifications, highlighting how functional groups dictate applications .

Functional Group Variants

(a) Thiourea Derivatives
  • 1-[(2S)-1-Azido-3,3-dimethylbutan-2-yl]-3-(4-methoxyphenyl)thiourea: Synthesis: Derived from 1-azido-3,3-dimethylbutan-2-ol via reaction with 4-methoxyphenyl isothiocyanate (63% yield) . Applications: Acts as a precursor for iminophosphorane catalysts in enantioselective ketone synthesis, demonstrating the utility of the azido-alcohol scaffold in asymmetric catalysis .
(b) Opioid Derivatives
  • Buprenorphine: Contains a 3,3-dimethylbutan-2-ol moiety as part of its complex structure. Key Differences: The hydroxyl group in buprenorphine participates in receptor binding, whereas the azide in 1-azido-3,3-dimethylbutan-2-ol is more reactive and less biologically stable .

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